Chemical structure and properties of 1-Penten-1-sulfonic acid
Chemical structure and properties of 1-Penten-1-sulfonic acid
The Chemical and Functional Dynamics of 1-Penten-1-Sulfonic Acid: A Comprehensive Technical Guide
Executive Summary
In the landscape of organosulfur chemistry, α,β -unsaturated sulfonic acids represent a highly specialized class of reactive intermediates and functional molecules. While saturated alkanesulfonic acids (like 1-pentanesulfonic acid) are ubiquitous as inert ion-pairing reagents in chromatography, the introduction of a conjugated double bond fundamentally alters the molecule's electronic landscape. 1-Penten-1-sulfonic acid (CAS: 71302-55-1) serves as a prime archetype of this class[1]. By coupling a strongly electron-withdrawing sulfonyl group with a terminal alkene, this molecule acts as a potent Michael acceptor, making it an invaluable building block in the synthesis of targeted covalent inhibitors, peptidomimetics, and advanced anionic surfactants[2][3].
This whitepaper dissects the structural properties, synthetic methodologies, and mechanistic reactivity of 1-Penten-1-sulfonic acid, providing actionable, self-validating protocols for researchers and drug development professionals.
Structural Chemistry & Physicochemical Profile
The defining feature of 1-Penten-1-sulfonic acid is the direct conjugation between the C=C double bond and the −SO3H moiety. The sulfonyl group exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms. This pulls electron density away from the β -carbon (C2 position of the pentene chain), resulting in a highly electrophilic center susceptible to nucleophilic attack. Furthermore, the −SO3H group is a strong acid, meaning the molecule exists almost entirely as the sulfonate anion under physiological conditions, enhancing its water solubility and altering its interaction with biological targets.
Table 1: Physicochemical Properties of 1-Penten-1-sulfonic acid
| Property | Value | Scientific Implication |
| IUPAC Name | (1E)-pent-1-ene-1-sulfonic acid | Denotes the trans-isomer dominance due to steric hindrance. |
| CAS Number | 71302-55-1 | Standard registry identifier[1]. |
| Molecular Formula | C5H10O3S | Defines the precise atomic composition. |
| Molecular Weight | 150.20 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Acidity ( pKa ) | ~ -1.5 to -2.0 | Exists as a fully dissociated anion in aqueous environments. |
| Electrophilicity | High (Michael Acceptor) | Enables rapid, irreversible covalent bonding with thiols/amines. |
Synthetic Methodologies: The Sultone Pathway
Unlike the straightforward sulfonation of aromatic rings, the direct sulfonation of alkenes is complex and prone to side reactions. The reaction of 1-pentene with sulfur trioxide ( SO3 ) does not immediately yield the sulfonic acid. Instead, it proceeds through a cyclic 1,2-sultone intermediate. To obtain the target α,β -unsaturated sulfonic acid, this sultone must be deliberately hydrolyzed and dehydrated[4].
Experimental Protocol: Synthesis of 1-Penten-1-sulfonic acid
Causality Note: This protocol utilizes a thin-film reactor approach. The reaction between SO3 and 1-pentene is violently exothermic. Bulk mixing leads to localized overheating, polymerization, and charring. A thin-film setup provides the necessary surface-area-to-volume ratio for rapid heat dissipation.
Step 1: Reagent Preparation & Sulfonation
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Vaporize liquid SO3 and dilute with a dry inert gas (e.g., nitrogen) to a concentration of 3-5% v/v.
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Introduce 1-pentene and the SO3 / N2 stream concurrently into a falling-film microreactor maintained at 25–30°C.
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Causality: The low temperature and high dilution prevent the formation of poly-sulfonated byproducts. The immediate product is a mixture containing the cyclic 1,2-sultone.
Step 2: Sultone Hydrolysis
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Collect the crude sulfonation mixture and immediately transfer it to a hydrolysis vessel.
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Add a critical volume of water (5% to 25% relative to the weight of the crude mixture)[4].
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Heat the mixture to 150°C under continuous agitation for 2 hours.
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Causality: The cyclic sultone is highly reactive but stable enough to contaminate the final product. High-temperature hydrolysis forces the ring to open, yielding a mixture of alkene sulfonic acid and intermediate hydroxyalkanesulfonic acid.
Step 3: Dehydration & Maturation
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Equip the vessel with a distillation apparatus and elevate the temperature to 180°C under a slight vacuum.
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Causality: Heating distills off the water, driving the dehydration of the hydroxyalkanesulfonic acid intermediate into the thermodynamically stable 1-Penten-1-sulfonic acid[4].
Step 4: Self-Validating Quality Control
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In-Process FTIR: Monitor the disappearance of the strong C-O-S stretch at ~850 cm−1 (indicative of the sultone ring). The reaction is complete when this peak is entirely absent.
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Final Validation (1H NMR): The product must show characteristic vinylic protons (multiplets at δ 6.2–6.8 ppm). The presence of these peaks confirms the α,β -unsaturated system, distinguishing it from unreacted or saturated impurities.
Fig 1: Stepwise synthesis of 1-Penten-1-sulfonic acid via the sultone intermediate pathway.
Reactivity Dynamics: The Michael Acceptor Paradigm
The most critical chemical property of 1-Penten-1-sulfonic acid is its behavior as a Michael acceptor. In biological systems and synthetic pathways, nucleophiles (such as the sulfhydryl group of cysteine or the amine group of lysine) can attack the β -carbon of the alkene.
Mechanistic Causality: When a nucleophile attacks the C2 position, the pi-electrons of the double bond are pushed toward the highly electronegative sulfonyl group. This forms an enolate-like transition state where the negative charge is heavily stabilized by the adjacent sulfur and oxygen atoms. Subsequent protonation at the C1 position yields a stable, covalently linked 1-substituted pentanesulfonic acid derivative[5].
Fig 2: Covalent inhibition mechanism via Michael addition to the alpha,beta-unsaturated sulfonyl.
Applications in Drug Development & Materials
Targeted Covalent Inhibitors (TCIs): In modern oncology and pharmacology, α,β -unsaturated sulfonyl compounds are frequently utilized as "warheads" to irreversibly bind to target proteins. For instance, inhibitors targeting the interaction of menin with MLL (Mixed Lineage Leukemia) proteins frequently employ α,β -unsaturated sulfonyl moieties to form covalent bonds with specific cysteine residues in the binding pocket, permanently disabling the oncogenic protein complex[3]. 1-Penten-1-sulfonic acid and its derivatives provide an optimal balance of aqueous solubility (due to the sulfonate group) and tuned electrophilicity, preventing off-target toxicity while ensuring target engagement.
Advanced Anionic Surfactants: In materials science, 1-Penten-1-sulfonic acid is a foundational precursor for Alpha-Olefin Sulfonates (AOS). Furthermore, the un-neutralized alkene sulfonic acid can be used to simultaneously alkylate and sulfonate aromatic compounds (like benzene or phenol) in a single step. The strong acidity of the sulfonic group acts as its own catalyst for the Friedel-Crafts-type alkylation, yielding highly specialized, branched alkylaromatic surfactants with superior emulsifying and wetting properties[6].
References
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Product Class 1: Alk-1-enyl Sulfur Compounds - Thieme-Connect. Comprehensive review of the synthesis and biological applications of alk-1-enesulfonic acids and derivatives. Available at: [Link]
- Process for converting alkyl sultones to alkene sulfonic acids - US Patent 3887611A. Detailed methodology and parameters for the hydrolysis and dehydration of sultones to yield alkene sulfonic acids.
- Substituted inhibitors of menin-mll and methods of use - Patent WO2017161028A1. Application of alpha,beta-unsaturated sulfonyl compounds as reactive warheads in targeted covalent inhibitors.
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ANIONIC SURFACTANTS BASED ON ALKENE SULFONIC ACID - European Publication Server. Utilization of alkene sulfonic acids in the one-step alkylation and sulfonation of aromatics. Available at: [Link]
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Reagents in Organic Synthesis - Digimat. Mechanistic pathways of conjugate addition to alpha,beta-unsaturated sulfonyl compounds. Available at: [Link]
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use - Google Patents [patents.google.com]
- 4. US3887611A - Process for converting alkyl sultones to alkene sulfonic acids - Google Patents [patents.google.com]
- 5. digimat.in [digimat.in]
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